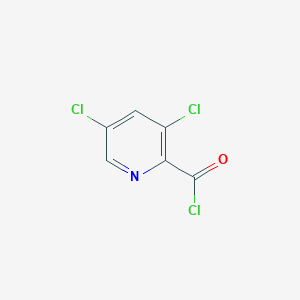

3,5-Dichloropyridine-2-carbonyl chloride

Description

Significance as a Strategic Building Block in Organic Synthesis

3,5-Dichloropyridine-2-carbonyl chloride is a highly reactive compound that serves as a crucial building block in the synthesis of complex organic molecules. Its significance stems from the presence of two key functional groups: the dichloropyridine ring and the acyl chloride moiety. The acyl chloride group is one of the most reactive derivatives of a carboxylic acid, readily undergoing nucleophilic acyl substitution reactions. This high reactivity allows for the efficient formation of a variety of other functional groups, most notably amides and esters, by reacting with amines and alcohols, respectively. libretexts.orgyoutube.com

The formation of amide bonds is one of the most frequently utilized reactions in medicinal chemistry, as the amide linkage is a cornerstone of peptide and protein structures and is present in a vast number of pharmaceutical drugs. researchgate.nethud.ac.uk The reaction of an acyl chloride like this compound with a primary or secondary amine is a direct and efficient method for creating N-substituted amides. hud.ac.uk This makes the title compound a valuable precursor for generating libraries of novel compounds in drug discovery programs.

Furthermore, the pyridine (B92270) ring itself, substituted with two chlorine atoms, provides a stable, aromatic scaffold. The chlorine atoms can be subjected to further transformations, such as nucleophilic aromatic substitution or cross-coupling reactions, allowing for the introduction of additional molecular complexity and diversity. This dual functionality—a highly reactive site for coupling and a modifiable aromatic core—positions this compound as a strategic intermediate in the multi-step synthesis of targeted molecules in the pharmaceutical and agrochemical sectors. chemimpex.com

Contextualization within Dichloropyridine Chemistry

This compound belongs to the broader class of compounds known as dichloropyridines. Dichloropyridines are derivatives of pyridine containing two chlorine atoms substituted on the aromatic ring. There are six possible isomers of dichloropyridine, each with distinct physical and chemical properties.

Isomers of Dichloropyridine

| Isomer | CAS Number | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|

| 2,3-Dichloropyridine | 2402-77-9 | 203–204 | - |

| 2,4-Dichloropyridine | 26452-80-2 | -1 | 189-190 |

| 2,5-Dichloropyridine | 16110-09-1 | - | 193-194 |

| 2,6-Dichloropyridine (B45657) | 2402-78-0 | 86-89 | 211–212 wikipedia.org |

| 3,4-Dichloropyridine | 55934-00-4 | 22-24 | - |

Pyridine-based compounds are of immense importance in the chemical industry, particularly in agriculture. nih.gov They form the core structure of numerous highly effective and low-toxicity fungicides, insecticides, and herbicides. nih.govagropages.com The specific substitution pattern of chlorine atoms on the pyridine ring significantly influences the biological activity of the final product. For instance, 2,6-dichloropyridine is a known precursor to the antibiotic enoxacin (B1671340) and the antifungal liranaftate, while other chlorinated pyridines are key intermediates for major agrochemicals like fluazifop-p-butyl (B166164) and haloxyfop-P-methyl. wikipedia.orgagropages.com

The presence of the carbonyl chloride at the 2-position, flanked by a chlorine atom at the 3-position and another at the 5-position, makes this compound a unique and highly functionalized member of this chemical family. This specific arrangement of substituents dictates its reactivity and makes it a tailored starting material for synthesizing molecules with precise structural requirements for biological interaction.

Research Trajectories and Contemporary Relevance in Chemical Synthesis

The contemporary relevance of this compound is intrinsically linked to the ongoing search for new and improved bioactive molecules. Pyridine derivatives are recognized as vital intermediates in pharmaceutical and medicinal chemistry, leading to compounds with a wide array of therapeutic properties, including antibacterial, anticancer, and antiallergic activities. nih.gov The ability to use building blocks like this compound to rapidly synthesize diverse molecular structures is a cornerstone of modern drug and pesticide discovery. chemimpex.comnih.gov

Current research trajectories focus on several key areas. One major trend is the development of more efficient and environmentally friendly synthetic methodologies. For example, recent studies have explored the use of bio-based solvents like Cyrene™ for the synthesis of amides from acid chlorides and amines, aiming to replace more toxic solvents traditionally used in these reactions. hud.ac.uk Such advancements enhance the utility of reagents like this compound by making their application in large-scale synthesis more sustainable.

Another significant research direction is the use of versatile intermediates in "Intermediate Derivatization Methods" to accelerate the discovery of new agrochemicals. nih.gov In this approach, a core intermediate like a dichloropyridine derivative is systematically reacted with a wide range of other chemical building blocks to create a large library of related compounds, which are then screened for biological activity. The high reactivity of the acyl chloride group makes this compound an ideal candidate for this type of high-throughput synthesis and screening. As the demand for novel pharmaceuticals and crop protection agents continues to grow, the role of such strategic, highly functionalized intermediates in chemical synthesis is expected to expand. weimiaobio.comsemanticscholar.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloropyridine-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTSBEPIQHLPRCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Dichloropyridine 2 Carbonyl Chloride and Its Key Precursors

Synthesis of the 3,5-Dichloropyridine (B137275) Core Structure

The formation of the 3,5-dichloropyridine scaffold is a critical first step and can be achieved through several distinct synthetic routes. These methods include the direct halogenation of pyridine (B92270) precursors, the selective dehalogenation of more highly chlorinated pyridines, and the construction of the pyridine ring from acyclic precursors.

Halogenation Approaches to Dichloropyridines

Direct chlorination of pyridine is a common method for producing chlorinated derivatives. However, achieving specific isomers such as 3,5-dichloropyridine can be challenging due to the formation of product mixtures.

The high-temperature, vapor-phase chlorination of pyridine is a method used for producing various chloropyridines. This process often operates at temperatures between 350°C and 500°C and can produce a mixture of mono- and polychlorinated isomers. google.com The reaction can be influenced by the presence of catalysts and additives like water vapor to control selectivity. google.comgoogleapis.com However, direct and selective synthesis of 3,5-dichloropyridine through this method is not straightforward, as reactions often favor substitution at the 2-, 6-, and 4-positions. Further chlorination can also occur, leading to tri- and tetrachloropyridines. google.com For instance, the gas-phase reaction of 3,5-dichloropyridine with excess chlorine at high temperatures is known to produce 2,3,5-trichloropyridine (B95902), illustrating the tendency for further halogenation under these conditions. google.com

A more controlled and selective method for preparing 3,5-dichloropyridine involves the reductive dehalogenation of more highly chlorinated pyridines. This approach offers a precise route to the desired isomer by starting with a precursor that already has the correct substitution pattern, minus the excess halogens. Zinc metal in the presence of an acidic compound is a commonly used reagent for this transformation. epo.orggoogle.com

One specific method involves the reaction of 2,3,5-trichloropyridine with zinc powder in a mixture of water and acetic acid. Heating this mixture to 95°C results in the selective removal of the chlorine atom at the 2-position, yielding 3,5-dichloropyridine with high efficiency. google.com A similar strategy can be employed starting from 2,3,4,5,6-pentachloropyridine, where zinc metal and an acid are used to remove the chlorine atoms at the 2, 4, and 6 positions. epo.orggoogle.com

| Starting Material | Reagents | Temperature | Yield | Reference |

| 2,3,5-Trichloropyridine | Zinc powder, Acetic Acid, Water | 95°C | 87.3% | google.com |

| 2,3,4,5,6-Pentachloropyridine | Zinc powder, Acetic Acid, Water | 81-82°C | 60.8% - 65% | epo.orggoogle.com |

Cyclocondensation and Ring Formation Methodologies

An alternative to modifying an existing pyridine ring is to construct it from acyclic precursors. A notable example is the synthesis of a trichlorinated pyridine intermediate from acrylonitrile (B1666552) and anhydrous chloral (B1216628) (trichloroacetaldehyde). epo.orggoogle.com

This process involves reacting acrylonitrile with anhydrous chloral in the presence of a copper(I) chloride catalyst. The reaction is typically performed in a solvent such as acetonitrile (B52724) at temperatures ranging from 100°C to 200°C. epo.orggoogle.com This cyclocondensation reaction forms 2,3,5-trichloropyridine. This intermediate is then isolated and subjected to the dehalogenation process described in the previous section, where it is treated with zinc metal and an acid to furnish 3,5-dichloropyridine. epo.orggoogle.com This two-step sequence provides a reliable pathway to the 3,5-dichloropyridine core.

| Step | Reactants | Catalyst / Solvent | Temperature | Product | Reference |

| 1. Cyclocondensation | Acrylonitrile, Anhydrous Chloral | Copper(I) chloride / Acetonitrile | 120-175°C | 2,3,5-Trichloropyridine | epo.orggoogle.com |

| 2. Dehalogenation | 2,3,5-Trichloropyridine | Zinc powder / Acetic Acid, Water | 65°C | 3,5-Dichloropyridine | epo.org |

Regioselective Functionalization Strategies

Regioselective functionalization allows for the introduction of substituents at specific positions on the pyridine ring. Directed ortho lithiation is a powerful tool in this regard, where a directing group guides a strong base to deprotonate an adjacent position, creating a nucleophilic site for subsequent reaction with an electrophile.

In the context of substituted pyridines, the ring nitrogen atom can direct lithiation to the 2-position. For 3,5-dichloropyridine, deprotonation occurs preferentially at the C-2 position, which is ortho to the nitrogen and flanked by a chlorine atom. This reaction is typically carried out at low temperatures (e.g., -78°C) using a strong lithium base such as n-butyllithium (BuLi) or lithium diisopropylamide (LDA) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). The resulting 2-lithio-3,5-dichloropyridine intermediate is a versatile nucleophile that can be used to form the pyridine-2-carboxylic acid moiety.

Formation of the Pyridine-2-carboxylic Acid Moiety

The synthesis of 3,5-dichloro-2-pyridinecarboxylic acid is the crucial step leading to the final target compound. This is most effectively achieved by the carboxylation of the organolithium intermediate generated from 3,5-dichloropyridine.

Following the regioselective lithiation of 3,5-dichloropyridine at the 2-position as described above, the resulting 2-lithio-3,5-dichloropyridine is quenched with an electrophile. To form the carboxylic acid, the reaction mixture is treated with solid carbon dioxide (dry ice). The lithiated pyridine attacks the carbon atom of CO₂, and subsequent acidic workup protonates the resulting carboxylate salt to yield 3,5-dichloro-2-pyridinecarboxylic acid. This method is a standard and high-yielding procedure for converting aryl organometallics into carboxylic acids. arkat-usa.org

An alternative, though less direct, route involves the hydrolysis of a nitrile precursor. For example, 2-cyano-3,5-dichloropyridine can be subjected to acidic or basic hydrolysis to convert the cyano group into a carboxylic acid. researchgate.net

With the 3,5-dichloro-2-pyridinecarboxylic acid in hand, the final step is the conversion to the more reactive carbonyl chloride. This is a standard transformation accomplished by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction with thionyl chloride is particularly common, as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired 3,5-Dichloropyridine-2-carbonyl chloride.

Carboxylation of Pyridine Intermediates (e.g., using Carbon Dioxide)

A primary strategy for the introduction of a carboxyl group onto a pyridine ring is through the carboxylation of a lithiated intermediate. This approach, known as directed ortho-metalation (DoM), allows for the regioselective functionalization of the pyridine nucleus. The process begins with the deprotonation of a suitable pyridine precursor, such as 3,5-dichloropyridine, using a strong organolithium base like n-butyllithium (n-BuLi). This deprotonation occurs preferentially at the position ortho to the nitrogen atom and between the two chlorine atoms, a site activated by the inductive effects of the electronegative chlorine atoms and the coordinating ability of the pyridine nitrogen.

The resulting lithiated species is a potent nucleophile that readily reacts with an electrophile. For the synthesis of the target carboxylic acid, carbon dioxide (in the form of dry ice or gaseous CO2) is introduced to the reaction mixture. The aryllithium intermediate attacks the electrophilic carbon of the CO2 molecule, leading to the formation of a lithium carboxylate salt. Subsequent acidic workup protonates the carboxylate to yield the desired 3,5-Dichloropyridine-2-carboxylic Acid. The reaction is typically carried out at low temperatures, such as -78 °C, in an inert solvent like tetrahydrofuran (THF) to ensure the stability of the organolithium intermediate and to control the reactivity of the carboxylation step.

Preparation of Pyridine Carboxylic Acids (e.g., 3,5-Dichloropyridine-2-carboxylic Acid)

The synthesis of 3,5-Dichloropyridine-2-carboxylic Acid via the directed ortho-metalation of 3,5-dichloropyridine is a well-established method. The reaction proceeds by treating a solution of 3,5-dichloropyridine in an ethereal solvent, typically THF, with a stoichiometric amount of n-butyllithium at a low temperature, usually -78 °C, under an inert atmosphere to prevent quenching of the organolithium intermediate by atmospheric moisture or oxygen. After a brief period to allow for the formation of the lithiated species, the reaction is quenched by the addition of an excess of solid carbon dioxide (dry ice). The reaction mixture is then allowed to warm to room temperature, followed by an aqueous workup and acidification to precipitate the product.

| Reactant | Reagent | Solvent | Temperature | Product |

| 3,5-Dichloropyridine | 1. n-Butyllithium 2. Carbon Dioxide (solid) | Tetrahydrofuran (THF) | -78 °C to room temp. | 3,5-Dichloropyridine-2-carboxylic Acid |

Synthesis of the Acid Chloride Functionality

The conversion of the carboxylic acid to the more reactive acid chloride is a pivotal step in enabling further chemical transformations. This transformation is typically achieved using a variety of chlorinating agents.

Methods for Conversion of Pyridine Carboxylic Acids to Acyl Chlorides (e.g., with Thionyl Chloride)

The conversion of carboxylic acids to their corresponding acyl chlorides is a fundamental transformation in organic synthesis. bldpharm.com Thionyl chloride (SOCl₂) is a widely used reagent for this purpose due to its effectiveness and the convenient removal of byproducts. bldpharm.com The reaction between a carboxylic acid and thionyl chloride produces the acyl chloride, along with sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gaseous and can be easily removed from the reaction mixture, driving the reaction to completion. bldpharm.com

The mechanism involves the initial reaction of the carboxylic acid with thionyl chloride to form a chlorosulfite intermediate. This intermediate is highly reactive, and in the subsequent step, a chloride ion, either from the thionyl chloride or the generated HCl, acts as a nucleophile, attacking the carbonyl carbon. This leads to the formation of the acyl chloride and the decomposition of the unstable chlorosulfite group into SO₂ and another chloride ion. The reaction is often carried out in an inert solvent or neat with an excess of thionyl chloride, and heating is frequently employed to accelerate the reaction rate.

Other reagents capable of effecting this transformation include oxalyl chloride, phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃). bldpharm.com The choice of reagent can depend on the specific substrate and the desired reaction conditions.

Specific Preparative Routes for this compound

The synthesis of this compound is achieved by the direct treatment of 3,5-Dichloropyridine-2-carboxylic Acid with a chlorinating agent. A common and effective method involves the use of thionyl chloride. The reaction is typically performed by heating the carboxylic acid in an excess of thionyl chloride, which also serves as the solvent. The reaction mixture is heated at reflux until the evolution of gaseous byproducts (SO₂ and HCl) ceases, indicating the completion of the reaction.

After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure, to afford the crude this compound. The product can then be purified by vacuum distillation or used directly in subsequent reactions. The purity of the resulting acid chloride is crucial for the success of further synthetic steps.

| Precursor | Reagent | Conditions | Product |

| 3,5-Dichloropyridine-2-carboxylic Acid | Thionyl Chloride (SOCl₂) | Reflux | This compound |

Reaction Mechanisms and Catalytic Pathways Involving 3,5 Dichloropyridine 2 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

The most prominent reaction pathway for 3,5-Dichloropyridine-2-carbonyl chloride is nucleophilic acyl substitution. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms, making it a prime target for nucleophiles. The general mechanism proceeds through a two-stage addition-elimination process.

First, a nucleophile (Nu:) attacks the electrophilic carbonyl carbon. This leads to the breaking of the C=O pi bond and the formation of a tetrahedral intermediate. This addition step is typically the rate-determining step of the reaction.

Common nucleophiles that react readily with this compound include alcohols (to form esters), amines (to form amides), and water (to form the corresponding carboxylic acid). For reactions with alcohols and amines, a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) is often added to neutralize the HCl byproduct that is formed.

Table 1: Products of Nucleophilic Acyl Substitution

| Nucleophile | Resulting Functional Group | Product Class |

|---|---|---|

| Alcohol (R'-OH) | Ester (-COOR') | 3,5-Dichloropyridine-2-carboxylate ester |

| Primary Amine (R'-NH₂) | Secondary Amide (-CONHR') | N-substituted-3,5-Dichloropyridine-2-carboxamide |

| Secondary Amine (R'₂NH) | Tertiary Amide (-CONR'₂) | N,N-disubstituted-3,5-Dichloropyridine-2-carboxamide |

| Water (H₂O) | Carboxylic Acid (-COOH) | 3,5-Dichloropyridine-2-carboxylic acid |

Transition Metal-Catalyzed Coupling Reactions

The chlorine atoms on the pyridine ring of this compound allow it to participate in various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed aminocarbonylation is a powerful method for the synthesis of amides from aryl halides, carbon monoxide, and amines. For a substrate like this compound, this reaction would typically target the chloro substituents on the pyridine ring rather than the already-present carbonyl chloride group. The generally accepted catalytic cycle for the aminocarbonylation of an aryl chloride (Ar-Cl) is as follows:

Oxidative Addition : A low-valent palladium(0) complex, typically bearing phosphine (B1218219) ligands, reacts with the aryl chloride (in this case, one of the C-Cl bonds on the dichloropyridine ring). This oxidative addition step involves the cleavage of the carbon-halogen bond and forms an arylpalladium(II) complex. nih.govnih.gov This is often the rate-limiting step in the cycle for aryl chlorides. nih.govnih.gov

CO Insertion : A molecule of carbon monoxide coordinates to the arylpalladium(II) complex and then inserts into the palladium-carbon bond. This migratory insertion step forms an aroylpalladium(II) intermediate.

Nucleophilic Attack/Reductive Elimination : The amine nucleophile attacks the aroylpalladium(II) complex. Mechanistic studies suggest a pathway involving displacement of the halide ligand by the amine, followed by deprotonation to form a palladium amido complex. nih.govresearchgate.net This intermediate then undergoes reductive elimination to form the final amide product and regenerate the palladium(0) catalyst, which re-enters the catalytic cycle. nih.govresearchgate.net

This process allows for the conversion of the C-Cl bonds on the pyridine ring into amide functionalities, offering a different synthetic route than direct nucleophilic acyl substitution on the carbonyl chloride group.

The chloro-substituents at the 3- and 5-positions of the pyridine ring are suitable electrophiles for a variety of palladium-catalyzed cross-coupling reactions to form new C-C bonds.

Suzuki Coupling : This reaction couples an organoboron reagent (like a boronic acid or ester) with an organic halide. nih.govlibretexts.org The mechanism involves oxidative addition of the pyridyl chloride to a Pd(0) catalyst, followed by transmetalation and reductive elimination. libretexts.org In the transmetalation step, a base activates the organoboron compound to facilitate the transfer of the organic group to the palladium center. libretexts.orgorganic-chemistry.org Reductive elimination then forms the C-C bond and regenerates the Pd(0) catalyst. libretexts.org

Negishi Coupling : The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. wikipedia.org This reaction is known for its high functional group tolerance. orgsyn.orgorganic-chemistry.org The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition of the pyridyl chloride to the Pd(0) catalyst. wikipedia.org This is followed by a transmetalation step where the organic group from the organozinc compound is transferred to the palladium(II) center. The final step is reductive elimination to yield the coupled product and the Pd(0) catalyst. wikipedia.org 2-pyridylzinc reagents have been shown to be excellent nucleophiles in these processes. nih.gov

Stille Coupling : In the Stille reaction, an organostannane (organotin) compound is coupled with the organic halide. wikipedia.orglibretexts.org The key advantage of organostannanes is their stability to air and moisture, and the reaction conditions are generally mild and tolerate a wide variety of functional groups. thermofisher.com The mechanism follows the same fundamental pattern: oxidative addition of the pyridyl chloride to Pd(0), transmetalation with the organostannane, and reductive elimination to form the product. wikipedia.org

Table 2: Comparison of Cross-Coupling Reactions

| Reaction | Organometallic Reagent | Catalyst System (Typical) | Key Features |

|---|---|---|---|

| Suzuki | Organoboron (e.g., R-B(OH)₂) | Pd(0) complex + Base | Low toxicity of boron reagents; requires base for activation. nih.govorganic-chemistry.org |

| Negishi | Organozinc (e.g., R-ZnX) | Pd(0) or Ni(0) complex | High reactivity and functional group tolerance. wikipedia.orgorgsyn.org |

| Stille | Organostannane (e.g., R-SnBu₃) | Pd(0) complex | Reagents are stable but toxic; mild reaction conditions. wikipedia.orgthermofisher.com |

Halogenation and Halogen Exchange Mechanisms

The existing halogen atoms on the this compound ring can potentially be exchanged for other halogens. Such transformations, particularly on aryl halides, often require metal catalysis.

The Finkelstein reaction, traditionally used for alkyl halides, is generally not feasible for aryl halides via a simple SNAr mechanism unless the ring is highly activated by electron-withdrawing groups. For less activated systems like dichloropyridine, transition-metal catalysis is necessary to facilitate the exchange. frontiersin.org

Mechanisms for metal-catalyzed halogen exchange can vary but often involve a catalytic cycle similar to cross-coupling reactions. nih.gov A common proposed pathway includes:

Oxidative Addition : A metal complex (e.g., copper, nickel, or palladium) undergoes oxidative addition into the carbon-chlorine bond of the pyridine ring. nih.gov

Ligand Exchange : The halide source in the reaction mixture (e.g., an iodide or bromide salt) exchanges with the original chloride on the metal center.

Reductive Elimination : The metal complex reductively eliminates the new aryl halide product, regenerating the active catalyst. nih.gov

Alternatively, radical pathways can be involved, where a metal catalyst initiates a single-electron transfer (SET) process, leading to a radical anion that fragments and ultimately results in halogen exchange. nih.gov

Mechanistic Investigations of Functional Group Interconversions

Mechanistic studies of functional group interconversions for this molecule primarily focus on the two reactive sites: the carbonyl chloride and the ring chlorines.

The conversion of the acyl chloride to other carbonyl derivatives (amides, esters) proceeds via the well-established nucleophilic addition-elimination mechanism as described in section 3.1. The key mechanistic feature is the formation and collapse of a tetrahedral intermediate.

The interconversion of the chloro substituents on the ring into new carbon or heteroatom-based functional groups relies on the catalytic cycles of transition-metal-mediated reactions, as detailed in section 3.2. Mechanistic investigations in these areas focus on understanding the kinetics and intermediates of the oxidative addition, transmetalation, and reductive elimination steps. For example, studies on palladium-catalyzed aminocarbonylation have elucidated that for aryl chlorides, the oxidative addition to the Pd(0) center is typically the rate-limiting step. nih.govnih.gov These investigations are crucial for optimizing reaction conditions, catalyst selection, and expanding the synthetic utility of building blocks like this compound.

Derivatization and Transformational Chemistry of 3,5 Dichloropyridine 2 Carbonyl Chloride

Amidation and Peptide Coupling Reactions

The acyl chloride moiety of 3,5-Dichloropyridine-2-carbonyl chloride serves as a highly reactive electrophile, readily undergoing nucleophilic acyl substitution with primary and secondary amines to form corresponding amides. This transformation is fundamental in medicinal chemistry and materials science for linking the dichloropyridine core to various molecular fragments.

A notable example of this reactivity is its use in peptide coupling reactions. When reacted with amino acid esters, such as Glycine methyl ester, it efficiently forms a new amide bond. This reaction typically proceeds under basic conditions to neutralize the hydrogen chloride byproduct. The resulting N-(3,5-dichloropyridin-2-yl)carbonyl-glycine methyl ester derivative showcases the utility of the starting acyl chloride as a scaffold for introducing peptide fragments.

Table 1: Examples of Amidation Reactions

| Amine Reactant | Product | Reaction Conditions |

| Glycine Methyl Ester | N-(3,5-dichloropyridin-2-yl)carbonyl-glycine methyl ester | Base (e.g., triethylamine), inert solvent (e.g., dichloromethane) |

| Morpholine | (3,5-Dichloropyridin-2-yl)(morpholino)methanone | Base (e.g., pyridine), room temperature |

| Aniline | N-phenyl-3,5-dichloropyridine-2-carboxamide | Aprotic solvent, mild heating |

These reactions are often high-yielding and demonstrate the robustness of the amidation process with this compound.

Esterification Reactions

In a similar fashion to amidation, this compound reacts with alcohols to form esters. This process, known as esterification, is a cornerstone of organic synthesis, allowing for the introduction of alkoxy groups. The reaction is typically carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine (B128534), which acts as a scavenger for the HCl generated during the reaction.

The versatility of this reaction allows for the synthesis of a wide range of esters, from simple alkyl esters to more complex derivatives. For instance, reaction with methanol (B129727) yields methyl 3,5-dichloropyridine-2-carboxylate, while reaction with phenol (B47542) would produce phenyl 3,5-dichloropyridine-2-carboxylate. The choice of alcohol dictates the nature of the resulting ester, providing a straightforward method for modifying the electronic and steric properties of the molecule.

Table 2: Representative Esterification Reactions

| Alcohol Reactant | Product | Base Catalyst |

| Methanol | Methyl 3,5-dichloropyridine-2-carboxylate | Pyridine |

| Ethanol | Ethyl 3,5-dichloropyridine-2-carboxylate | Triethylamine |

| Isopropanol | Isopropyl 3,5-dichloropyridine-2-carboxylate | Pyridine |

Reactions with Organometallic Reagents (e.g., Boronic Acids in Suzuki Coupling)

The chlorine atoms on the pyridine ring of derivatives of this compound are susceptible to substitution via transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron compound (like a boronic acid) with an organohalide, is a powerful tool for forming carbon-carbon bonds.

While the acyl chloride itself is too reactive for direct use in Suzuki coupling, it can be first converted to a more stable derivative, such as an amide or ester. The resulting dichloropyridine derivative can then undergo selective cross-coupling. The chlorine atom at the 5-position is generally more reactive towards Suzuki coupling than the one at the 3-position, allowing for regioselective functionalization. This strategy enables the introduction of aryl, heteroaryl, or alkyl groups onto the pyridine core, significantly increasing molecular complexity.

Synthesis of Pyridinone and Other Heterocyclic Derivatives

This compound is a valuable precursor for the synthesis of more complex heterocyclic systems. For example, its derivatives can be used to construct pyridinone structures. This can be achieved through intramolecular cyclization reactions of appropriately substituted derivatives.

Furthermore, the compound serves as a starting material for multi-step syntheses of fused heterocyclic systems. For instance, it has been utilized in the synthesis of 1H-pyrazolo[4,3-b]pyridine derivatives. acs.org This synthetic route involves converting the acyl chloride into an intermediate that can then undergo cyclization to form the fused pyrazole (B372694) ring. acs.org This demonstrates the role of this compound in building intricate polycyclic frameworks that are of interest in pharmaceutical research.

Introduction of Complex Side Chains for Advanced Molecular Architecture

The reactivity of this compound at both the acyl chloride position and the ring chlorine atoms makes it an excellent scaffold for developing advanced molecular architectures. The sequential and selective reactions at these positions allow for the controlled introduction of diverse and complex side chains.

For example, an initial amidation or esterification reaction can be performed at the carbonyl chloride. This is then followed by one or more palladium-catalyzed cross-coupling reactions at the chloro-positions. This stepwise functionalization provides a strategic approach to building molecules with precise three-dimensional arrangements and tailored properties. This capability is particularly valuable in the design of novel therapeutic agents and functional materials, where the spatial orientation of different molecular fragments is critical for activity. acs.org

Role in Advanced Organic Synthesis and Applications As a Chemical Intermediate

Precursor for Agrochemical Active Ingredients

The 3,5-dichloropyridine (B137275) moiety is a key structural component in a variety of agrochemical active ingredients, contributing to their biological efficacy. While direct synthesis pathways from 3,5-Dichloropyridine-2-carbonyl chloride for specific commercial pesticides are not extensively detailed in publicly available literature, its precursor, 3,5-dichloropyridine, and related nitrile derivatives are recognized as essential intermediates in the production of crop protection agents. biosynth.commolport.com

Synthesis of Herbicides and Insecticides

The chlorinated pyridine (B92270) core is integral to the development of potent herbicides and insecticides. biosynth.commolport.com The strategic placement of chlorine atoms on the pyridine ring can significantly influence the molecule's interaction with biological targets in pests and weeds. The reactivity of the carbonyl chloride or the corresponding nitrile group allows for the introduction of various functional groups, leading to the creation of diverse libraries of compounds for screening and development of new active ingredients. This adaptability makes 3,5-dichloropyridine derivatives valuable starting materials in the quest for more effective and selective crop protection solutions.

Advancements in Crop Protection Agents

The ongoing need for novel crop protection agents with improved safety and efficacy profiles drives the research and development of new synthetic routes. Intermediates like this compound and its nitrile counterpart are instrumental in this process. molport.com They provide a foundational scaffold upon which chemists can build, modifying the peripheral chemistry to enhance activity against specific pests, reduce environmental impact, and overcome resistance mechanisms. The versatility of these intermediates supports the continuous innovation required in the agricultural sector to ensure food security.

Intermediate in Pharmaceutical Synthesis

The 3,5-dichloropyridine scaffold is a privileged structure in medicinal chemistry, appearing in a range of therapeutic agents. This compound and its nitrile precursor serve as critical starting materials for the synthesis of complex pharmaceutical molecules. americanchemicalsuppliers.com

Construction of Heterocyclic Drug Scaffolds

The synthesis of several modern pharmaceuticals relies on the use of 3,5-dichloropyridine derivatives to construct their core heterocyclic structures.

Vadadustat: The synthesis of Vadadustat, a drug used to treat anemia associated with chronic kidney disease, begins with 3,5-dichloropyridine-2-carbonitrile. americanchemicalsuppliers.comgoogle.com A key step in the synthesis is a Suzuki coupling reaction, which demonstrates the utility of the chlorinated pyridine ring in forming new carbon-carbon bonds. americanchemicalsuppliers.comgoogle.com

Roflumilast and Piclamilast: While not directly synthesized from the carbonyl chloride, the drugs Roflumilast and Piclamilast incorporate the 3,5-dichloropyridine moiety. chemimpex.com Their synthesis involves the reaction of 4-amino-3,5-dichloropyridine (B195902) with a suitable benzoyl chloride derivative. chemimpex.com The 4-amino-3,5-dichloropyridine intermediate can be synthetically derived from precursors such as this compound, highlighting the interconnectedness of these building blocks in pharmaceutical manufacturing.

Contribution to Novel Therapeutic Agent Development

The dichloropyridine framework is also being explored in the development of new classes of therapeutic agents.

P2X7R Antagonists: Dichloropyridine-based analogues have been identified as novel antagonists of the P2X7 receptor, a target for inflammatory diseases. The 3,5-disubstituted chlorides on the pyridine skeleton have been found to be critical for their antagonistic activity.

THR-β Agonists: A pyridazinone series of compounds, which are highly selective thyroid hormone receptor β (THR-β) agonists, have been developed for the treatment of dyslipidemia. The synthesis of these complex molecules often involves intermediates that can be derived from dichlorinated pyridine precursors. The optimization of this series led to the discovery of MGL-3196, which has shown an excellent safety profile in clinical trials.

Development of Supramolecular Architectures (e.g., Cage Molecules)

Supramolecular chemistry involves the design and synthesis of complex assemblies of molecules held together by non-covalent interactions. The development of cage-like molecules, or molecular capsules, is a prominent area of this field, with applications in molecular recognition, catalysis, and targeted delivery.

This compound is an excellent candidate for use as a structural component, or "panel," in the construction of these architectures. Its utility stems from several key features:

Rigid Structure: The pyridine ring provides a rigid and well-defined geometry, which is essential for forming predictable and stable three-dimensional structures.

Defined Coordination Vectors: The acyl chloride group can be converted into other functional groups (e.g., amides or esters) that project outwards from the ring at a fixed angle, acting as linkers to other molecular components.

Metal Coordination Sites: The pyridine nitrogen atom is a classic Lewis basic site capable of coordinating to metal ions. This feature allows the molecule to be used as a ligand in the self-assembly of metal-organic polyhedra or molecular cages, where metal ions serve as the "vertices" and the organic ligands act as the "faces" or "edges" of the structure.

By reacting this compound with multi-topic linkers or metal precursors, researchers can direct the assembly of discrete, hollow supramolecular structures. The chlorine atoms provide additional points for secondary interactions, such as halogen bonding, which can further stabilize the final architecture and influence its shape and guest-binding properties. researchgate.net

Table 2: Structural Features of this compound for Supramolecular Assembly

| Structural Feature | Role in Supramolecular Architecture | Type of Interaction |

| Rigid Pyridine Ring | Forms the flat "panel" or "strut" of the assembly | Steric and geometric constraint |

| Pyridine Nitrogen Atom | Acts as a coordination site for metal ions (vertices) | Metal-ligand coordination bond |

| Carbonyl Group (or derivative) | Provides a vector for linking to other components | Covalent (in ligand synthesis), Hydrogen bonding |

| Chlorine Substituents | Can participate in directional non-covalent interactions | Halogen bonding |

Future Research Directions and Synthetic Prospects

Development of More Sustainable and Efficient Synthetic Routes

The traditional synthesis of acyl chlorides often involves reagents like thionyl chloride or oxalyl chloride, which raise environmental and safety concerns. Future research will likely prioritize the development of greener and more efficient pathways to 3,5-Dichloropyridine-2-carbonyl chloride.

Green Chemistry Approaches: Inspired by advancements in the synthesis of other pyridine (B92270) derivatives, green chemistry principles are expected to be applied to the production of this compound. This includes the use of microwave-assisted synthesis, which has been shown to reduce reaction times and increase yields for pyridine compounds. acs.orgnih.gov Another avenue is the exploration of novel, environmentally benign catalysts, such as iron catalysts, which have proven effective in the synthesis of substituted pyridines. rsc.org The goal is to replace hazardous reagents with safer alternatives and to minimize waste generation, aligning with the principles of sustainable chemistry.

Continuous Flow Technology: Continuous flow synthesis represents a significant leap forward in chemical manufacturing, offering enhanced safety, efficiency, and scalability. The application of flow chemistry to the synthesis of acyl chlorides is an active area of research. acs.orgacs.orgresearchgate.net By generating the reactive acyl chloride in situ and immediately using it in a subsequent reaction, flow processes can minimize the risks associated with handling and storing unstable intermediates. researchgate.netvapourtec.com Future work could adapt these flow technologies for the on-demand production of this compound from its corresponding carboxylic acid, potentially using safer activating agents like triphosgene (B27547) or bis(trichloromethyl)carbonate in a contained system. acs.orgresearchgate.netacs.org This approach not only improves safety but also allows for precise control over reaction parameters, leading to higher purity and yields.

Table 1: Comparison of Synthetic Methodologies for Acyl Chloride Production

| Methodology | Key Advantages | Potential Application to this compound | References |

|---|---|---|---|

| Traditional Batch Synthesis | Well-established procedures | Current standard method, but with environmental and safety drawbacks. | N/A |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, pure products. | Potential for rapid and efficient synthesis of the precursor carboxylic acid or direct conversion. | acs.orgnih.gov |

| Catalytic (e.g., Iron) Methods | Use of cheaper, less toxic catalysts; environmentally benign. | Could be applied to the synthesis of the core pyridine ring structure from simpler precursors. | rsc.org |

| Continuous Flow Synthesis | Enhanced safety, scalability, process control, and purity; ideal for hazardous reagents. | In situ generation and immediate consumption, avoiding isolation of the reactive acyl chloride. | acs.orgresearchgate.netvapourtec.comresearchgate.net |

Expansion of Derivatization Scope for Novel Chemical Entities

The carbonyl chloride functional group is a highly versatile reactive handle, making this compound an excellent starting material for generating large libraries of novel compounds. Its derivatization is a key area for future research, aimed at discovering new chemical entities with valuable biological activities.

The primary reaction of this acyl chloride is with nucleophiles to form a variety of derivatives. By reacting it with a diverse range of amines, alcohols, phenols, and thiols, researchers can create extensive libraries of amides, esters, and thioesters, respectively. The two chlorine atoms on the pyridine ring also offer sites for further modification, although they are generally less reactive than the acyl chloride group.

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. Derivatives such as amides and carbamates are of particular interest. mdpi.comnih.gov Research has shown that pyridine-based compounds can act as potent inhibitors for a range of biological targets, including kinases, which are crucial in cancer and inflammation pathways. acs.orgnih.gov Therefore, synthesizing a series of amides from this compound and screening them for kinase inhibitory activity is a promising research direction. The resulting N-substituted pyridine-2-carboxamides could be explored for applications as anticancer, anti-inflammatory, or anti-tubercular agents. researchgate.netresearchgate.net

Table 2: Potential Bioactive Derivatives from this compound

| Derivative Class | Reactant | Potential Biological Target/Application | Supporting References |

|---|---|---|---|

| Amides | Primary/Secondary Amines | Kinase inhibitors, Anticancer agents, Anti-inflammatory agents | mdpi.comacs.orgnih.govresearchgate.net |

| Esters | Alcohols/Phenols | Agrochemicals, Pharmaceutical intermediates | N/A |

| Hydrazones | Hydrazine followed by Aldehydes | Antimicrobial, Antiviral agents | researchgate.net |

| 1,3,4-Oxadiazoles | Hydrazine followed by cyclization reagents | Anti-tubercular agents | researchgate.net |

Computational Design of Next-Generation Pyridine-Based Compounds

In silico techniques are becoming indispensable in modern drug discovery and materials science. For pyridine-based compounds, computational chemistry offers powerful tools to predict properties, guide synthetic efforts, and optimize molecular structures for specific biological targets.

Molecular Docking and Virtual Screening: Future research will heavily leverage molecular docking to predict how derivatives of this compound bind to the active sites of therapeutic targets like kinases or enzymes involved in metabolic diseases. researchgate.nettandfonline.comacs.org Virtual screening of computationally generated libraries of amides and esters can rapidly identify promising candidates for synthesis, saving significant time and resources compared to traditional high-throughput screening. tandfonline.com This approach allows researchers to prioritize compounds with the highest predicted binding affinity and best interaction profiles.

Quantitative Structure-Activity Relationship (QSAR): Quantitative Structure-Activity Relationship (QSAR) studies will be crucial for understanding the link between the chemical structure of the derivatives and their biological activity. By developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers can identify key structural features that enhance or diminish potency. researchgate.netnih.govnih.gov These models generate contour maps that visualize regions where, for example, bulky groups, hydrogen bond donors, or specific electrostatic potentials are favorable for activity, providing a roadmap for rational drug design. nih.gov

ADME/Tox Prediction: A critical aspect of drug development is ensuring that a compound has favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as low toxicity. Computational tools can predict these properties in silico, allowing for the early-stage filtering of candidates that are likely to fail later in development due to poor pharmacokinetics or toxicity. cmjpublishers.com By integrating ADME/Tox predictions into the design cycle, future research can focus on developing derivatives of this compound that are not only potent but also possess drug-like characteristics. nih.gov

Q & A

Basic: What are the standard synthetic routes for preparing 3,5-Dichloropyridine-2-carbonyl chloride?

The compound (CAS 70151-22-3) is typically synthesized via chlorination of pyridine derivatives. A common method involves reacting a precursor like 2-picolinic acid with thionyl chloride (SOCl₂) in the presence of a halogenating agent (e.g., sodium bromide) and a solvent such as chlorobenzene . Key steps include:

- Reagent selection : Excess thionyl chloride ensures complete conversion of carboxylic acid to acyl chloride.

- Temperature control : Maintain reflux conditions (~70–80°C) to avoid side reactions (e.g., hydrolysis).

- Workup : Remove residual SOCl₂ under reduced pressure, followed by purification via distillation or recrystallization.

Note: While details a similar procedure for 4-Chloropyridine-2-carbonyl chloride, adjustments may be needed for 3,5-dichloro substitution due to steric and electronic effects.

Basic: How should researchers characterize this compound to confirm purity and structure?

Use a multi-technique approach:

- NMR spectroscopy : Compare - and -NMR shifts with computed spectra or literature analogs. For example, acyl chloride protons in pyridine derivatives typically appear at δ 7.4–8.5 ppm in -NMR .

- Mass spectrometry (EI-MS) : Look for the molecular ion peak (expected m/z: 224.89 [M]⁺ for C₆H₂Cl₃NO) and fragmentation patterns consistent with Cl loss .

- IR spectroscopy : Confirm the C=O stretch (~1750–1820 cm⁻¹) and C-Cl stretches (~550–750 cm⁻¹) .

Basic: What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Use acid-resistant gloves, goggles, and a lab coat. Work in a fume hood to avoid inhalation of volatile acyl chloride fumes .

- First-aid measures : In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention. Neutralize spills with sodium bicarbonate .

- Storage : Keep in a dry, airtight container under inert gas (e.g., N₂) to prevent hydrolysis.

Advanced: How can reaction conditions be optimized for coupling this compound with nucleophiles?

- Solvent choice : Use anhydrous DMF or THF to stabilize reactive intermediates and avoid hydrolysis .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the acyl chloride group.

- Temperature gradients : Conduct reactions at 0–5°C initially to control exothermicity, then gradually warm to room temperature .

- Stoichiometry : Employ a 1.2–1.5 molar excess of nucleophile (e.g., amines) to ensure complete conversion.

Advanced: What purification strategies address challenges like decomposition or byproduct formation?

- Column chromatography : Use silica gel with a hexane/ethyl acetate gradient (95:5 to 70:30) to separate acyl chloride from chlorinated byproducts.

- Low-temperature crystallization : Recrystallize from cold dichloromethane/hexane to minimize thermal degradation.

- Inert atmosphere : Purge systems with argon during workup to prevent moisture-induced hydrolysis .

Advanced: How should researchers resolve contradictions between experimental data and computational predictions?

- Cross-validation : Compare experimental -NMR shifts with density functional theory (DFT)-calculated values.

- Impurity analysis : Use HPLC-MS to detect trace side products (e.g., hydrolyzed carboxylic acid).

- Parameter adjustment : Re-examine computational settings (e.g., solvent models, basis sets) to align with experimental conditions .

Advanced: What methodologies identify and mitigate spectroscopic interference in complex reaction mixtures?

- 2D NMR techniques : Employ - HSQC to resolve overlapping signals in crowded spectral regions.

- Deuterated solvent screening : Switch from DMSO-d₆ to CDCl₃ if acyl chloride reacts with the solvent .

- Isotopic labeling : Use -enriched reagents to distinguish Cl environments in mass spectra .

Advanced: How can researchers ethically report unexpected or negative results in studies involving this compound?

- Transparency : Detail all experimental parameters (e.g., humidity, reagent batches) in supplementary data.

- Error propagation analysis : Quantify uncertainties in yield calculations using established statistical frameworks .

- Ethical alignment : Reference guidelines from the ACS Committee on Ethics to justify omissions or revisions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.